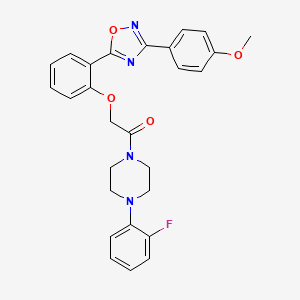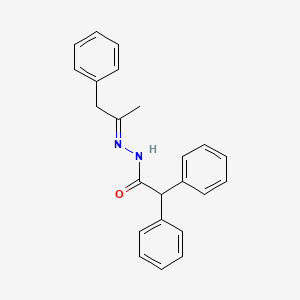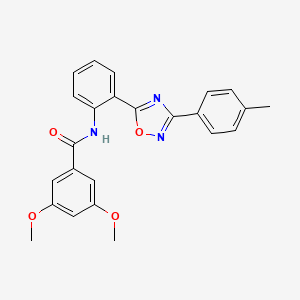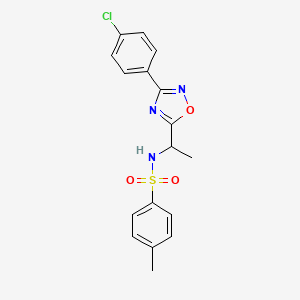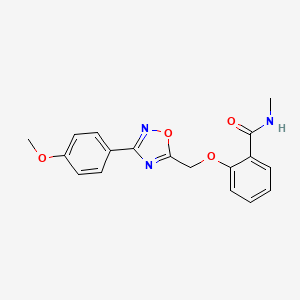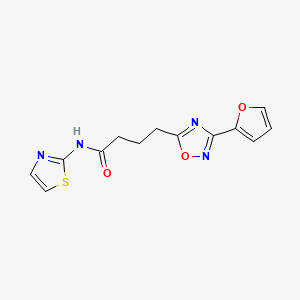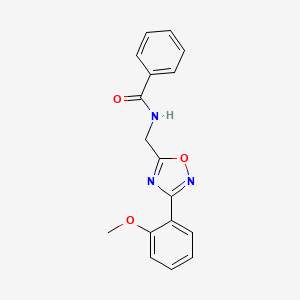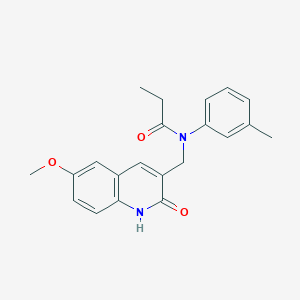
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, also known as HMTPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide is not fully understood, but it is believed to act as a metal ion chelator and an inhibitor of enzymes that require metal ions as cofactors. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been shown to bind to metal ions such as copper, zinc, and iron, and to inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs). The metal ion chelation property of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has also been used for the detection of metal ions in biological and environmental samples.
Biochemical and physiological effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of bacterial biofilm formation, the prevention of metal ion-induced oxidative stress, and the modulation of MMP activity. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has also been shown to have low toxicity in vitro and in vivo, making it a promising drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide in lab experiments include its ease of synthesis, its fluorescent properties, its metal ion chelation property, and its low toxicity. However, the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide include its limited solubility in aqueous solutions, its potential interference with other metal-containing biomolecules, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research involving N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, including the development of new synthesis methods for N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide and its derivatives, the investigation of its potential as a drug candidate for various diseases, the exploration of its metal ion chelation properties for environmental applications, and the study of its interactions with other metal-containing biomolecules. In addition, the use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide as a building block for the synthesis of MOFs and as a dopant for OLEDs could also be further explored.
Méthodes De Synthèse
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide can be synthesized using different methods, including the reaction of 2-hydroxy-6-methoxyquinoline with m-tolylpropanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide as a white solid that can be purified using recrystallization or column chromatography. Other methods of synthesis include the use of a palladium-catalyzed coupling reaction and a one-pot synthesis using a microwave-assisted reaction.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been studied as a potential drug candidate for the treatment of cancer, bacterial infections, and neurodegenerative diseases. In biochemistry, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been used as a fluorescent probe for the detection of metal ions and as a tool for studying protein-ligand interactions. In materials science, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and as a dopant for the fabrication of organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-20(24)23(17-7-5-6-14(2)10-17)13-16-11-15-12-18(26-3)8-9-19(15)22-21(16)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETQZYZPEUFNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-m-tolyl-propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)
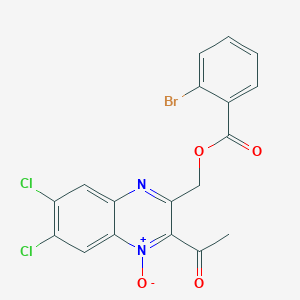
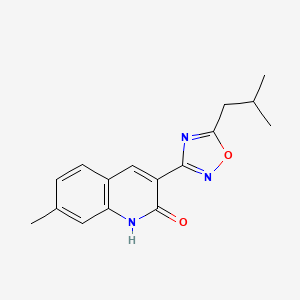
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
